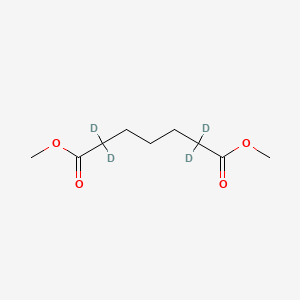

Dimethyl pimelate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

dimethyl 2,2,6,6-tetradeuterioheptanedioate |

InChI |

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2 |

InChI Key |

SHWINQXIGSEZAP-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC |

Canonical SMILES |

COC(=O)CCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl pimelate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl pimelate-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details its chemical properties, outlines a plausible synthesis protocol, and provides a comprehensive methodology for its application in quantitative analytical workflows.

Core Concepts and Applications

This compound is the deuterium-labeled analog of Dimethyl pimelate. The strategic incorporation of four deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1]

The primary applications of this compound include:

-

Internal Standard for Quantitative Analysis: It is used to correct for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency) in GC-MS and LC-MS methods.[1]

-

Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking and quantification of the parent compound and its metabolites in biological matrices, aiding in the determination of pharmacokinetic profiles.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Dimethyl pimelate and its deuterated analog is presented below for easy comparison.

Table 1: Physicochemical Properties

| Property | Dimethyl pimelate | This compound |

| Molecular Formula | C₉H₁₆O₄ | C₉H₁₂D₄O₄ |

| Molecular Weight | 188.22 g/mol | 192.25 g/mol |

| CAS Number | 1732-08-7 | 120811-82-7 |

| Appearance | Clear, colorless liquid | Typically exists as a solid at room temperature |

| Boiling Point | 121-122 °C @ 11 mmHg | 250.3 ± 0.0 °C @ 760 mmHg |

| Density | 1.041 g/mL at 25 °C | 1.0 ± 0.1 g/cm³ |

| Refractive Index | n20/D 1.431 | 1.427 |

| SMILES | COC(=O)CCCCCC(=O)OC | O=C(OC)C([2H])([2H])CCCC([2H])([2H])C(OC)=O |

Table 2: Mass Spectrometry Data (Predicted for d4 variant)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Dimethyl pimelate | 188 | 157, 129, 115, 98, 87, 74, 59, 55 |

| This compound | 192 | 161, 133, 117, 100, 89, 74, 59, 55 |

Experimental Protocols

Synthesis of this compound

The following is a plausible, detailed protocol for the synthesis of this compound based on established methods for the deuteration of esters.

Principle: The synthesis involves the esterification of pimelic acid with deuterated methanol (Methanol-d4) in the presence of an acid catalyst.

Materials:

-

Pimelic acid

-

Methanol-d4 (CD₃OD)

-

Sulfuric acid (concentrated)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add pimelic acid (10 g, 62.4 mmol) and Methanol-d4 (50 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Analysis using this compound as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantification of an analyte in a complex matrix using this compound as an internal standard.

Materials:

-

Analyte of interest

-

This compound (Internal Standard)

-

Sample matrix (e.g., plasma, tissue homogenate)

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and this compound in a suitable solvent.

-

Create a series of calibration standards by spiking a known amount of the analyte stock solution into the sample matrix at different concentrations.

-

Add a constant, known amount of the this compound stock solution to each calibration standard.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the sample (or calibration standard), add 10 µL of the this compound internal standard solution.

-

Add 500 µL of the extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

-

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Unveiling the Profile of Dimethyl pimelate-d4: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Chemical and Physical Properties of Dimethyl pimelate-d4, a Key Deuterated Internal Standard for Advanced Analytical Applications.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties and applications of this compound. This deuterated analog of Dimethyl pimelate is a crucial tool in quantitative analytical techniques, offering high precision and accuracy in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Chemical and Physical Data

This compound, the deuterium-labeled form of Dimethyl pimelate, is primarily utilized as an internal standard in sensitive analytical methodologies.[1] Its physicochemical properties are essential for its application and are summarized below. The data for the non-deuterated form, Dimethyl pimelate, is also provided for comparative purposes.

| Property | This compound | Dimethyl pimelate |

| CAS Number | 120811-82-7[1] | 1732-08-7[2] |

| Molecular Formula | C₉H₁₂D₄O₄[1] | C₉H₁₆O₄[2] |

| Molecular Weight | 192.25 g/mol | 188.22 g/mol |

| Appearance | - | Clear, colorless liquid |

| Boiling Point | - | 121-122 °C at 11 mmHg |

| Density | - | 1.041 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.431 |

| Solubility | - | Soluble in ethanol, benzene, ether; slightly soluble in water. |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the preparation of deuterated esters. The synthesis would likely involve the esterification of pimelic acid-d4 with methanol. Pimelic acid-d4 can be prepared through deuterium exchange reactions on pimelic acid itself or its precursors.

The characterization of this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure and the position and extent of deuterium incorporation. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity. The chemical shifts for the non-deuterated protons would be similar to those of Dimethyl pimelate. For Dimethyl pimelate, the protons on the carbons adjacent to the ester carbonyl group typically appear around 2.3 ppm, while the methyl ester protons show a singlet at approximately 3.6 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound.

Experimental Protocols: Application as an Internal Standard

This compound is primarily employed as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays. The following is a generalized protocol for its use.

Objective: To quantify the concentration of an analyte of interest in a sample matrix using this compound as an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.

-

To each vial, add a fixed, known amount of the this compound stock solution.

-

Bring all calibration standards to the same final volume with the solvent.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed, known amount of the this compound stock solution as was added to the calibration standards.

-

Perform any necessary extraction or derivatization steps on the sample.

-

-

Instrumental Analysis (GC-MS or LC-MS):

-

Analyze the prepared calibration standards and the sample using an appropriate GC-MS or LC-MS method. The method should be optimized to achieve good chromatographic separation of the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard, determine the peak area of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

-

Determine the response ratio for the sample.

-

Using the calibration curve, determine the concentration of the analyte in the sample.

-

Visualizing the Workflow

The logical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment can be visualized as follows:

Caption: Workflow for quantitative analysis using an internal standard.

This technical guide provides a foundational understanding of the chemical properties and analytical applications of this compound. Its role as a deuterated internal standard is indispensable for achieving reliable and accurate quantification in complex matrices, making it a valuable tool for the scientific research and drug development communities.

References

In-Depth Technical Guide to Dimethyl Pimelate-d4

CAS Number: 120811-82-7

This technical guide provides a comprehensive overview of Dimethyl pimelate-d4, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, relevant biochemical pathways, and explicit experimental protocols for its application.

Compound Properties and Specifications

This compound is the deuterated form of Dimethyl pimelate (CAS: 1732-08-7), where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass.

Table 1: Physicochemical Properties of this compound and unlabeled Dimethyl pimelate

| Property | This compound | Unlabeled Dimethyl pimelate |

| CAS Number | 120811-82-7[1] | 1732-08-7 |

| Molecular Formula | C₉H₁₂D₄O₄ | C₉H₁₆O₄ |

| Molecular Weight | 192.25 g/mol | 188.22 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | 121-122 °C at 11 mmHg | 121-122 °C at 11 mmHg |

| Density | ~1.041 g/mL at 25 °C (estimated) | 1.041 g/mL at 25 °C |

| Purity | Typically ≥98% (Chemical Purity) | ≥99% (GC) |

| Isotopic Purity | Information not publicly available (refer to CoA) | Not Applicable |

Note: Properties for this compound are often reported based on the unlabeled compound. Always refer to the Certificate of Analysis (CoA) from the supplier for lot-specific data, especially for isotopic purity.

Biochemical Pathways

Dimethyl pimelate is the dimethyl ester of pimelic acid. Pimelic acid is a key intermediate in the biosynthesis of biotin (Vitamin B7) in some bacteria, such as Bacillus subtilis. It is also involved in the reverse adipate-degradation pathway. Understanding these pathways can be crucial for metabolic studies where this compound may be used as a tracer.

Biotin Synthesis Pathway in Bacillus subtilis

In Bacillus subtilis, pimelic acid is a precursor in the biotin synthesis pathway. The pathway involves the conversion of pimelic acid to pimeloyl-CoA, which then enters a series of reactions to form the biotin molecule.

Caption: Biotin synthesis pathway from pimelic acid in B. subtilis.

Reverse Adipate-Degradation Pathway (RADP)

Pimelic acid can also be synthesized via the reverse adipate-degradation pathway (RADP). This pathway involves a series of enzymatic reactions starting from smaller molecules to build up the seven-carbon chain of pimelic acid.

Caption: Simplified overview of pimelic acid synthesis via the RADP.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly for the determination of phthalates in various matrices such as food, beverages, and consumer products. The following is a detailed protocol for the analysis of phthalates in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Quantification of Phthalates in a Liquid Matrix by GC-MS

Objective: To accurately quantify the concentration of various phthalate esters in a liquid sample (e.g., a beverage) using an internal standard method with this compound.

Materials:

-

Analytes: Phthalate standards (e.g., DMP, DEP, DBP, BBP, DEHP)

-

Internal Standard (IS): this compound

-

Solvents: n-hexane (pesticide residue grade), Acetone (pesticide residue grade)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with phthalate-free septa

-

Glassware (pipettes, volumetric flasks), pre-rinsed with acetone and n-hexane.

-

Procedure:

-

Preparation of Stock Solutions:

-

Prepare individual stock solutions of each phthalate analyte and the this compound internal standard in n-hexane at a concentration of 1000 µg/mL.

-

From the individual stock solutions, prepare a mixed phthalate standard working solution containing all target analytes at a concentration of 10 µg/mL.

-

Prepare an internal standard working solution of this compound at a concentration of 10 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., phthalate-free water) with the mixed phthalate standard working solution to achieve concentrations ranging from 0.05 to 2.0 µg/mL.

-

To each calibration standard, add the this compound internal standard working solution to a final concentration of 0.5 µg/mL.

-

-

Sample Preparation:

-

Take 5 mL of the liquid sample in a glass centrifuge tube.

-

Spike the sample with the this compound internal standard working solution to a final concentration of 0.5 µg/mL.

-

Add 2 mL of n-hexane to the tube.

-

Vortex the mixture vigorously for 2 minutes to extract the phthalates into the organic layer.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper n-hexane layer to a clean autosampler vial.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Mode: Selected Ion Monitoring (SIM)

-

Quantification Ions: Monitor at least two characteristic ions for each phthalate and for this compound (e.g., for this compound, monitor m/z that are +4 compared to the unlabeled compound).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of each phthalate in the sample by using the response factor from the calibration curve.

-

Experimental Workflow and Logic

The use of an internal standard like this compound is critical for compensating for variations in sample preparation and instrument response. The following diagram illustrates the logical workflow for a typical quantitative analysis using this internal standard.

References

Synthesis of Dimethyl Pimelate-d4: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to Dimethyl Pimelate-d4. This isotopically labeled compound serves as a valuable internal standard and tracer in various analytical and metabolic studies within the pharmaceutical and life sciences sectors. This document outlines a two-step synthesis commencing with the deuteration of pimelic acid at the α-positions, followed by Fischer esterification to yield the desired dimethyl ester. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a straightforward two-step process. The initial step involves the selective introduction of deuterium at the α-positions of pimelic acid via a base-catalyzed hydrogen-deuterium (H-D) exchange in deuterium oxide (D₂O). The resulting Pimelic acid-d4 is then subjected to a Fischer esterification with methanol under acidic catalysis to afford the final product, this compound.

Reaction Scheme:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Pimelic Acid-d4 (Heptanedioic-2,2,6,6-d4 acid)

This procedure details the base-catalyzed hydrogen-deuterium exchange at the α-positions of pimelic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pimelic Acid | 160.17 | 10.0 g | 0.0624 |

| Deuterium Oxide (D₂O) | 20.03 | 100 mL | - |

| Sodium Metal | 22.99 | 0.57 g | 0.025 |

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with pimelic acid (10.0 g, 0.0624 mol).

-

Deuterium oxide (100 mL) is added to the flask.

-

Under an inert atmosphere (e.g., argon or nitrogen), small, freshly cut pieces of sodium metal (0.57 g, 0.025 mol) are cautiously added to the stirred solution. This in situ generates sodium deuteroxide (NaOD), the base catalyst. Caution: The reaction of sodium with D₂O is exothermic and produces flammable deuterium gas.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 24-48 hours to ensure complete H-D exchange at the α-positions.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M DCl in D₂O until the solution is acidic (pH ~1-2), checked with pH paper.

-

The D₂O is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is redissolved in a minimal amount of hot D₂O and allowed to recrystallize by cooling in an ice bath.

-

The crystalline Pimelic acid-d4 is collected by vacuum filtration, washed with a small amount of cold D₂O, and dried under high vacuum to a constant weight.

Quantitative Data for Step 1:

| Parameter | Value |

| Theoretical Yield | ~10.2 g |

| Expected Deuterium Incorporation | >95% |

| Physical Appearance | White crystalline solid |

Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of Pimelic acid-d4 to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pimelic acid-d4 | 164.20 | 10.0 g | 0.0609 |

| Methanol | 32.04 | 125 mL | - |

| p-Toluenesulfonic acid | 172.20 | 1.0 g | 0.0058 |

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask containing Pimelic acid-d4 (10.0 g, 0.0609 mol) is added methanol (125 mL) and p-toluenesulfonic acid (1.0 g, 0.0058 mol).[1]

-

The flask is equipped with a reflux condenser, and the mixture is heated to reflux with stirring for 7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.[1]

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (150 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Purification is achieved by vacuum distillation to afford the pure product.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Yield | ~98% | [1] |

| Purity (by GC) | >99% | [1] |

| Boiling Point | 121-122 °C at 11 mmHg | |

| Appearance | Colorless liquid |

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of Pimelic Acid-d4.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of high-purity this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided quantitative data and visual workflows are intended to assist researchers in the successful synthesis of this important isotopically labeled compound for their analytical and research needs.

References

Dimethyl pimelate-d4 molecular weight

An In-depth Technical Guide to Dimethyl Pimelate-d4

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of dimethyl pimelate. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and as tracers in metabolic studies. This document covers its physicochemical properties, synthesis, and applications, with a focus on its role as an internal standard in mass spectrometry-based assays.

Physicochemical Properties

This compound is a stable, non-radioactive isotopically labeled compound. The incorporation of four deuterium atoms results in a higher molecular weight compared to its non-labeled counterpart, which is the key feature for its use in isotope dilution mass spectrometry. A summary of the key physicochemical properties for both dimethyl pimelate and its deuterated form is presented below.

| Property | Dimethyl pimelate | This compound |

| Molecular Formula | C9H16O4[1][2] | C9H12D4O4[3] |

| Molecular Weight | 188.22 g/mol [1][2] | 192.25 g/mol |

| Exact Mass | 188.1049 g/mol | 192.129 g/mol |

| Density | 1.041 g/mL at 25 °C | 1.0 ± 0.1 g/cm3 |

| Boiling Point | 121-122 °C at 11 mmHg | 250.3 ± 0.0 °C at 760 mmHg |

| Refractive Index | n20/D 1.431 | 1.427 |

| CAS Number | 1732-08-7 | 120811-82-7 |

Experimental Protocols

Synthesis of Dimethyl Pimelate

A common method for the synthesis of dimethyl pimelate is the esterification of pimelic acid with methanol. A typical laboratory-scale procedure is as follows:

Materials:

-

Pimelic acid (5000 g)

-

Methanol (25000 ml)

-

p-Toluenesulfonic acid (200 g)

-

Sodium carbonate (300 g)

Procedure:

-

In a 50-liter glass reactor equipped with a stirrer and a thermometer, combine pimelic acid, methanol, and p-toluenesulfonic acid.

-

Initiate stirring and heat the mixture to reflux for 7 hours. The reaction progress can be monitored by sampling to ensure the pimelic acid is consumed (less than 0.5% remaining).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the p-toluenesulfonic acid by adding sodium carbonate.

-

Filter the mixture and remove the methanol from the filtrate to obtain crude dimethyl pimelate.

-

Purify the crude product by high-vacuum distillation. At an oil bath temperature of 110°C and a vacuum of 42 Pa, the dimethyl pimelate will distill at a gas-phase temperature of 74°C.

This protocol can be adapted for the synthesis of this compound by using a deuterated precursor, such as pimelic acid-d4.

Another synthetic route involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst, such as MgO. This method proceeds through a carbomethoxycyclohexanone intermediate.

Applications in Research and Drug Development

Dimethyl pimelate is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and lubricants. It has also been utilized as an internal standard for the analysis of phthalates.

The deuterated form, This compound , is primarily used as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response. The impact of deuteration on the pharmacokinetic and metabolic properties of a drug is a consideration during drug development.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical method.

Caption: Workflow for quantitative analysis using an internal standard.

References

Physical properties of Dimethyl pimelate-d4

An In-depth Technical Guide to the Physical Properties of Dimethyl Pimelate-d4

Introduction

This compound is the deuterium-labeled version of Dimethyl pimelate.[1][2][3] Stable isotope-labeled compounds, such as this compound, serve critical roles in research, particularly as tracers for quantification and as internal standards for analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The introduction of deuterium can potentially influence the pharmacokinetic and metabolic profiles of molecules, a factor of considerable interest in drug development.[4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-labeled counterpart, Dimethyl pimelate. This data is essential for handling, storage, and application in a research setting.

| Property | This compound | Dimethyl pimelate (Unlabeled) |

| CAS Number | 120811-82-7 | 1732-08-7 |

| Molecular Formula | C₉H₁₂D₄O₄ | C₉H₁₆O₄ |

| Molecular Weight | 192.25 g/mol | 188.22 g/mol |

| Appearance | Typically solid at room temperature | Clear, colorless to slightly yellow liquid |

| Melting Point | -21°C | |

| Boiling Point | 250.3 ± 0.0 °C at 760 mmHg | 121-122 °C at 11 mmHg |

| Density | 1.0 ± 0.1 g/cm³ | 1.041 g/mL at 25 °C |

| Flash Point | 105.4 ± 16.9 °C | 105.4 °C |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | 0.0219 mmHg at 25°C |

| Refractive Index | 1.427 | n20/D 1.431 |

| Solubility | Soluble in ethanol, benzene, and ether. Slightly soluble in water. | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Store at 0-8 °C. Recommended in a cool, dark place below 15°C. |

| InChI Key | SHWINQXIGSEZAP-UHFFFAOYSA-N | SHWINQXIGSEZAP-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of Dimethyl Pimelate (Unlabeled)

While a specific protocol for this compound is not detailed in the provided results, the synthesis of its unlabeled analog offers a foundational methodology. The common method is the esterification of pimelic acid with methanol.

Materials:

-

Pimelic acid

-

Methanol

-

p-toluenesulfonic acid (catalyst)

-

Sodium carbonate (for neutralization)

Procedure:

-

Reaction Setup: In a 50-liter glass reactor equipped with a stirrer and thermometer, combine 5.0 kg of pimelic acid, 25 L of methanol, and 200 g of p-toluenesulfonic acid.

-

Esterification: Begin stirring and heat the mixture to reflux for 7 hours. The reaction progress is monitored until the pimelic acid concentration is below 0.5%.

-

Neutralization: Cool the mixture to room temperature and add 300 g of sodium carbonate to neutralize the p-toluenesulfonic acid catalyst.

-

Filtration: Filter the mixture to remove solids.

-

Solvent Removal: Remove the excess methanol from the filtrate by distillation to yield crude dimethyl pimelate.

-

Purification: Purify the crude product via high-vacuum distillation. At a vacuum of 42 Pa and an oil bath temperature of 110°C, the pure dimethyl pimelate is collected at a gas-phase temperature of 74°C. This process typically yields a product with a purity of 99.8%.

Analytical Characterization

The identity and purity of Dimethyl pimelate and its deuterated analogs are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For this compound, NMR is also used to confirm the location and extent of deuterium incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the compound. For the deuterated standard, GC-MS or LC-MS is the primary application for its use as an internal standard in quantitative analysis.

Visualizations

Logical Relationship and Applications

The following diagram illustrates the relationship between Dimethyl pimelate and its deuterated form, highlighting their distinct primary applications in research and industry.

Caption: Relationship between Dimethyl Pimelate and its d4 analog.

Experimental Workflow: Synthesis and Purification

This diagram outlines the step-by-step workflow for the synthesis and purification of Dimethyl pimelate via esterification.

Caption: Workflow for the synthesis of Dimethyl Pimelate.

References

Deuterated Dimethyl Pimelate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, have emerged as indispensable tools, particularly in mass spectrometry-based quantitative analysis and metabolic research. This technical guide provides an in-depth overview of the core uses, experimental methodologies, and applications of deuterated dimethyl pimelate, with a focus on its role as an internal standard and a tracer for researchers, scientists, and drug development professionals.

Core Applications of Deuterated Dimethyl Pimelate

Deuterated dimethyl pimelate, most commonly available as dimethyl pimelate-d4, serves two primary functions in scientific research:

-

Internal Standard for Quantitative Analysis: Its most prevalent use is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of pimelic acid and other dicarboxylic acids in complex biological matrices.[1] The principle lies in the chemical identity of the deuterated and non-deuterated analogues, which ensures they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer, enabling correction for analytical variability.

-

Tracer in Metabolic Studies: Deuterated compounds are valuable as tracers to investigate the pharmacokinetic and metabolic profiles of molecules.[1] By introducing a deuterated version of a compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. This is crucial in drug development for understanding the fate of a drug candidate or its metabolites.[2][3]

Synthesis of Deuterated Dimethyl Pimelate

While specific synthesis routes for commercially available deuterated dimethyl pimelate are often proprietary, the general principles for synthesizing deuterated dicarboxylic acid esters involve a few key approaches:

-

Esterification of Deuterated Pimelic Acid: A common method involves the direct esterification of pimelic acid-d4 with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[4] The reaction mixture is typically refluxed, followed by neutralization and purification by distillation.

-

Deuteration of Dimethyl Pimelate Precursors: Another strategy involves the deuteration of a precursor molecule followed by conversion to dimethyl pimelate. For instance, a precursor containing a double or triple bond can undergo catalytic deuteration using deuterium gas (D2) and a catalyst like palladium on carbon.

Quantitative Analysis Using Deuterated Dimethyl Pimelate as an Internal Standard

The use of deuterated dimethyl pimelate as an internal standard is a cornerstone of accurate quantification of dicarboxylic acids in biological samples such as plasma, urine, and tissue homogenates.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using deuterated dimethyl pimelate as an internal standard in a quantitative mass spectrometry-based analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Data Presentation: Performance Characteristics of Dicarboxylic Acid Analysis

The following table summarizes typical performance characteristics for analytical methods used for the quantification of dicarboxylic acids, where a deuterated internal standard like deuterated dimethyl pimelate would be employed.

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | ≤ 2 ng m⁻³ (for atmospheric aerosols) | 0.05 µmol/L |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range | 0.1 µmol/L |

| Linearity (R²) | > 0.99 | > 0.99 |

| Precision (RSD%) | ≤ 10% | ≤ 7.5% |

| Recovery | Typically > 85% | Typically > 90% |

Note: These values are representative of methods for dicarboxylic acid analysis and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Below are detailed, synthesized protocols for the use of deuterated dimethyl pimelate in quantitative analysis.

Protocol 1: GC-MS Analysis of Pimelic Acid in Urine

This protocol outlines the steps for the quantitative analysis of pimelic acid in urine samples using deuterated dimethyl pimelate as an internal standard, followed by esterification and GC-MS analysis.

1. Materials and Reagents:

-

Urine samples

-

Deuterated dimethyl pimelate (Internal Standard solution in methanol)

-

Pimelic acid (for calibration standards)

-

Hydrochloric acid (HCl)

-

n-Butanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

- To a 1 mL aliquot of urine in a glass tube, add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the deuterated dimethyl pimelate internal standard solution.

- Acidify the sample by adding 100 µL of concentrated HCl.

- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

- Centrifuge at 3000 x g for 5 minutes to separate the layers.

- Transfer the upper organic layer to a clean glass tube.

- Repeat the extraction (steps 4-6) and combine the organic layers.

- Dry the combined organic extract over anhydrous sodium sulfate.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Esterification):

- To the dried residue, add 200 µL of 3 N HCl in n-butanol.

- Cap the tube tightly and heat at 65°C for 20 minutes.

- Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis:

- Injection Volume: 1 µL

- Injector Temperature: 250°C

- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Ion Source Temperature: 230°C

- MS Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the butyl ester of pimelic acid and its deuterated internal standard.

5. Quantification:

- Prepare a calibration curve by spiking blank urine with known concentrations of pimelic acid and a constant amount of the deuterated internal standard, and process them alongside the samples.

- Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the samples.

- Determine the concentration of pimelic acid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of Dicarboxylic Acids in Plasma

This protocol describes the analysis of dicarboxylic acids, including pimelic acid, in plasma using deuterated dimethyl pimelate as an internal standard with LC-MS/MS.

1. Materials and Reagents:

-

Plasma samples

-

Deuterated dimethyl pimelate (Internal Standard solution in methanol)

-

Dicarboxylic acid standards

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the deuterated dimethyl pimelate internal standard solution.

- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

- Injection Volume: 5 µL

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the derivatization (if any) and analyte.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each dicarboxylic acid and the deuterated internal standard.

4. Quantification:

- Follow the same quantification strategy as described in the GC-MS protocol, using a calibration curve prepared in a blank plasma matrix.

Metabolic Fate of Pimelic Acid

Pimelic acid is a known intermediate in several metabolic pathways, most notably in the biosynthesis of biotin in some bacteria. The use of deuterated pimelic acid or its esters, like dimethyl pimelate, can serve as a tracer to study these pathways. By introducing the labeled compound, researchers can follow the incorporation of the deuterium label into downstream metabolites, providing insights into the activity and regulation of the pathway.

Logical Relationship in Metabolic Tracing

The following diagram illustrates the concept of using a deuterated tracer to follow a metabolic pathway.

Caption: Conceptual flow of metabolic tracing.

Deuterated dimethyl pimelate is a powerful and versatile tool for researchers in analytical chemistry and drug development. Its primary application as an internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of dicarboxylic acids in complex biological matrices. Furthermore, its use as a metabolic tracer offers a means to elucidate the intricate pathways of metabolism. The detailed protocols and conceptual frameworks provided in this guide are intended to equip scientists with the necessary knowledge to effectively integrate deuterated dimethyl pimelate into their research, ultimately contributing to advancements in their respective fields.

References

Chemical Identification and Physical Properties

An In-Depth Technical Guide on the Safety of Dimethyl Pimelate-d4

Disclaimer: Specific safety data for this compound is limited. This guide is based on the safety data available for the non-deuterated form, Dimethyl pimelate (CAS 1732-08-7). The substitution of hydrogen with deuterium is generally not expected to significantly alter the chemical's primary hazards. Researchers should handle the deuterated compound with the same precautions as the non-deuterated form.

This compound is the deuterated analog of Dimethyl pimelate.[1] It is primarily used as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physical and Chemical Properties of Dimethyl Pimelate

| Property | Value | Source |

| Synonyms | Dimethyl heptanedioate; Heptanedioic acid, dimethyl ester | [2] |

| CAS Number | 1732-08-7 | |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Odorless | |

| Boiling Point | 121-122 °C @ 11 mmHg | |

| Density | 1.041 g/mL at 25 °C | |

| Refractive Index | n20/D 1.431 | |

| Flash Point | > 112 °C / > 233.6 °F | |

| Water Solubility | Limited solubility | |

| Other Solubilities | Soluble in organic solvents |

Hazard Identification and Toxicological Information

The toxicological properties of Dimethyl pimelate have not been fully investigated. It is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, caution is advised as it may cause eye, skin, respiratory, and digestive tract irritation.

Table 2: Health Hazard Summary

| Hazard | Description | Source |

| Eye Irritation | May cause eye irritation. | |

| Skin Irritation | May cause skin irritation. | |

| Inhalation | May cause respiratory tract irritation. | |

| Ingestion | May cause irritation of the digestive tract. | |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | |

| Acute Toxicity | No acute toxicity information is available for this product. |

Experimental Protocols & Safety Procedures

Detailed experimental protocols for toxicity studies are not available in the provided safety data sheets. The information below summarizes the recommended safety procedures for handling Dimethyl pimelate.

First Aid Measures

A systematic approach to first aid is crucial in case of accidental exposure. The following workflow outlines the recommended procedures.

References

A Technical Guide to the Commercial Sourcing and Application of Dimethyl Pimelate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability of Dimethyl pimelate-d4, a crucial deuterated internal standard for mass spectrometry-based quantitative analysis. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and implementing its use in their analytical workflows. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its application, and visualizes the underlying analytical principles.

Commercial Supplier Analysis

This compound (CAS No. 120811-82-7) is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The following table summarizes the product specifications from a selection of prominent vendors to facilitate a comparative assessment for procurement.

| Supplier | Catalog Number | Purity | Isotopic Purity/Enrichment | Available Quantities | Notes |

| MedChemExpress | HY-W001472S | Not explicitly stated, Certificate of Analysis available | Not explicitly stated | 1 mg, inquire for bulk | States the compound can be used as an internal standard for NMR, GC-MS, or LC-MS.[1][2] |

| Invivochem | V63433 | ≥98% | Not explicitly stated | 500mg, 1g, inquire for bulk | Provides some physical properties and storage conditions.[3] |

| C/D/N Isotopes | D-6811 | Not explicitly stated | 98 atom % D | 0.25 g, 0.5 g | Provides the chemical formula with deuterium placement.[4] |

Note: Pricing information is generally available upon request from the suppliers. Purity and isotopic enrichment are typically detailed in the Certificate of Analysis provided with the product.

Application as an Internal Standard in Mass Spectrometry

This compound serves as an excellent internal standard for the quantification of its non-labeled counterpart, dimethyl pimelate, and structurally related analytes in complex matrices. The core principle of its use lies in isotope dilution mass spectrometry, where a known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow. The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation, chromatography, and ionization. Any analyte loss during these steps is mirrored by a proportional loss of the internal standard, enabling accurate and precise quantification by comparing the mass spectrometric signal ratios of the analyte to the internal standard.

Below is a logical workflow for the utilization of this compound as an internal standard in a typical quantitative analysis.

Experimental Protocol: Quantification of an Analyte using this compound by GC-MS

The following is a representative, detailed protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard. This protocol should be optimized based on the specific analyte and matrix.

1. Materials and Reagents

-

This compound (from a commercial supplier)

-

Target analyte (analytical standard)

-

Biological matrix (e.g., plasma, urine)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Derivatization agent (if necessary, e.g., BSTFA with 1% TMCS)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts (2 mL)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard and Stock Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the target analyte and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution. A typical concentration range might be 10, 50, 100, 500, and 1000 ng/mL.

3. Sample Preparation

-

To 100 µL of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (10 µg/mL).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate for liquid-liquid extraction.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Add a small amount of anhydrous sodium sulfate to dry the extract.

-

Transfer the dried extract to a clean autosampler vial insert.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

If derivatization is required for GC-MS analysis, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of acetonitrile. Cap the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before placing it in the autosampler.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and the internal standard.

5. Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both the analyte and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the logical relationship in the quantification process.

References

A Comprehensive Technical Guide to the Stability and Storage of Dimethyl Pimelate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Dimethyl pimelate-d4. Given the limited direct stability data on this specific deuterated compound, this document integrates general principles of chemical stability, information on the non-deuterated analogue, and data from structurally related diesters to offer a robust framework for handling and storage.

Executive Summary

This compound is a deuterated form of Dimethyl pimelate, a versatile diester used in various research and development applications. The stability of this isotopically labeled compound is critical for its use as an internal standard and in tracer studies, where its chemical integrity directly impacts the accuracy of experimental results. This guide outlines the key factors affecting its stability, provides recommended storage conditions, and details experimental protocols for its stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure and external environmental factors. While specific stability studies on the deuterated form are not extensively published, the stability of the non-deuterated Dimethyl pimelate provides a strong baseline for its expected behavior.

General Stability: Dimethyl pimelate is considered stable under normal laboratory conditions.[1] However, its ester functional groups are susceptible to degradation under certain conditions.

Factors Influencing Stability:

-

pH: As an ester, this compound is prone to hydrolysis under both acidic and basic conditions. This process would lead to the formation of monomethyl pimelate-d4 and pimelic acid-d4, and methanol.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential thermal decomposition.

-

Light: Exposure to ultraviolet (UV) radiation may induce photodegradation. Studies on similar diesters, such as phthalates, have shown that UV light can lead to the cleavage of ester bonds and other photochemical reactions.[2][3]

-

Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can react with the ester functional groups.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on information for the non-deuterated compound and general guidelines for the storage of deuterated compounds.[4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C for long-term storage. Room temperature may be suitable for short-term use. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Tightly sealed, amber glass vials or bottles. | To protect from moisture and light. |

| Environment | Store in a dry, cool, and well-ventilated place. | To avoid exposure to moisture and high temperatures. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential routes can be inferred from the chemistry of diesters. The primary degradation pathway is likely hydrolysis. Photodegradation is another potential route if the compound is exposed to light.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to stress conditions to identify potential degradation products and develop stability-indicating analytical methods.

General Workflow for Stability Testing

The following workflow outlines a systematic approach to assessing the stability of this compound.

Caption: A general workflow for conducting stability testing on this compound.

Forced Hydrolysis Study

Objective: To assess the stability of this compound in acidic and basic conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetonitrile or Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV/MS system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container.

-

For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a suitable container.

-

Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and identify any degradation products.

Photostability Study

Objective: To evaluate the impact of light exposure on the stability of this compound.

Materials:

-

This compound solution (in a photochemically inert solvent like acetonitrile or water)

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Control samples wrapped in aluminum foil to protect from light

-

HPLC-UV/MS system

Procedure:

-

Place the sample solution in a photochemically transparent container within the photostability chamber.

-

Expose the sample to a controlled light source as per ICH Q1B guidelines.

-

Place the control sample, protected from light, in the same chamber to monitor for any temperature-induced degradation.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by HPLC-UV/MS to determine the extent of photodegradation.

Data Presentation for Stability Studies

The results of the stability studies should be tabulated to facilitate comparison and analysis. The following table provides a template for recording data from a stability study of this compound.

| Condition | Time Point (hours) | Concentration of this compound (µg/mL) | % Remaining | Degradation Products Detected |

| Control (Room Temp, Dark) | 0 | 100 | ||

| 24 | ||||

| 48 | ||||

| 0.1 M HCl at 60°C | 0 | 100 | ||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH at 60°C | 0 | 100 | ||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Photostability (ICH Q1B) | 0 | 100 | ||

| TBD |

Conclusion

While this compound is expected to be a stable compound under recommended storage conditions, its susceptibility to hydrolysis and potential photodegradation necessitates careful handling and storage. The guidelines and experimental protocols provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to ensure the integrity of this compound in their studies. Conducting stability studies as outlined will provide valuable data to establish a definitive shelf-life and understand its degradation profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy with Dimethyl pimelate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate-d4 is the deuterium-labeled version of Dimethyl pimelate. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a valuable tool, primarily as an internal standard for quantitative analysis (qNMR).[1] The replacement of specific protons with deuterium atoms renders those sites "invisible" in standard ¹H NMR spectroscopy, while introducing a signal in ²H (deuterium) NMR. This property is highly advantageous for preventing signal overlap with the analyte of interest and for providing a reference signal for quantification.

These application notes provide detailed protocols for the use of this compound in NMR spectroscopy, covering sample preparation, data acquisition, and processing for both qualitative and quantitative analyses.

Key Applications

-

Internal Standard for Quantitative ¹H NMR (qNMR): The primary application of this compound is as an internal standard. Its deuterated methylene protons do not produce signals in the ¹H NMR spectrum, thus avoiding interference with the signals of the analyte being quantified. The well-defined singlet from the two methyl groups can be used as the reference signal.

-

Tracer for Metabolic Studies: In specific research contexts, this compound can be used as a tracer to follow the metabolic fate of pimelic acid or related structures within biological systems.

-

Chemical Shift Reference in ²H NMR: For studies involving deuterium NMR, this compound can serve as a chemical shift reference.

Data Presentation: NMR Spectral Data Summary

The following tables summarize the expected NMR chemical shifts for Dimethyl pimelate and its deuterated analog, this compound. The data for the non-deuterated compound is based on experimental values, which provide a reference for understanding the spectra of the deuterated version.

Table 1: ¹H NMR Chemical Shift Data for Dimethyl pimelate (non-deuterated)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.67 | Singlet | 6H |

| α-CH₂ | ~2.32 | Triplet | 4H |

| β-CH₂ | ~1.65 | Quintet | 4H |

| γ-CH₂ | ~1.36 | Quintet | 2H |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is compiled from publicly available spectra.[2]

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| ¹H | -OCH₃ | ~3.67 | N/A | Sharp singlet, ideal for quantification. |

| ¹H | α-CD₂ | Not observed | N/A | Deuterated, no signal in ¹H NMR. |

| ¹H | β-CH₂ | ~1.65 | N/A | Signal will appear as a triplet due to coupling with only the γ-CH₂. |

| ¹H | γ-CH₂ | ~1.36 | N/A | Signal will appear as a quintet. |

| ¹³C | C=O | ~174 | ~174 | |

| ¹³C | -OCH₃ | N/A | ~51.5 | |

| ¹³C | α-CD₂ | N/A | ~34 | Signal will be a triplet due to ¹³C-²H coupling and will have a lower intensity. |

| ¹³C | β-CH₂ | N/A | ~24.8 | |

| ¹³C | γ-CH₂ | N/A | ~28.9 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The ¹³C signal for the deuterated carbon (α-CD₂) will be split into a multiplet (typically a triplet for a CD₂ group) due to C-D coupling and will have a significantly lower intensity in a proton-decoupled ¹³C NMR spectrum.[3]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration or purity of an analyte using this compound as an internal standard.

1. Materials:

-

Analyte of interest

-

This compound (high purity)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR tubes

2. Sample Preparation:

-

Weighing: Accurately weigh a known amount of the analyte and this compound into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.

-

Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated NMR solvent. Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer: Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.

3. NMR Data Acquisition:

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters for Quantification:

-

Pulse Angle: Use a 90° pulse for maximum signal intensity.

-

Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard's protons to be integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

-

Acquisition Time (at): Ensure the acquisition time is long enough to allow the FID to decay completely, typically 2-4 seconds.

-

Temperature: Maintain a constant temperature throughout the experiment.

-

4. Data Processing and Analysis:

-

Fourier Transform and Phasing: Apply a Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to the entire spectrum.

-

Integration: Integrate the well-resolved singlet of the -OCH₃ protons of this compound and a well-resolved signal from the analyte.

-

Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

MW: Molecular weight

-

m: mass

-

Purity: Purity of the compound

-

analyte: Analyte of interest

-

IS: Internal Standard (this compound)

-

Protocol 2: ²H (Deuterium) NMR Spectroscopy of this compound

This protocol is for observing the deuterium signal of this compound, which can be useful for confirming deuteration or for use as a chemical shift reference in ²H NMR.

1. Materials:

-

This compound

-

Non-deuterated solvent (e.g., CHCl₃, DMSO)

-

NMR tubes

2. Sample Preparation:

-

Dissolve an appropriate amount of this compound in the non-deuterated solvent.

-

Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Locking: It is generally recommended to run ²H NMR in an unlocked mode, especially when using a non-deuterated solvent.[4] If a lock is necessary, a separate deuterated solvent can be used in a coaxial insert.

-

Shimming: Shim the magnetic field on the proton signal of the solvent.

-

Tune and match the probe for the ²H frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

-

Relaxation Delay (d1): Deuterium has a shorter T₁ than protons, so a shorter relaxation delay (e.g., 1-5 seconds) is often adequate.

-

Number of Scans (ns): A larger number of scans may be needed due to the lower gyromagnetic ratio of deuterium compared to protons.

-

Spectral Width: The chemical shift range of ²H is similar to ¹H.

-

4. Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum. The peak corresponding to the α-CD₂ of this compound should be observed around 2.32 ppm.

Mandatory Visualizations

Caption: Workflow for quantitative NMR (qNMR) using this compound as an internal standard.

Caption: Logical relationships of this compound's properties and its application in qNMR.

References

Application Notes and Protocols for Quantitative Analysis Using Dimethyl Pimelate-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of Dimethyl pimelate-d4 as an internal standard in quantitative analytical methods, particularly in the fields of metabolomics and pharmacokinetics. This compound is the deuterated form of Dimethyl pimelate and is an ideal internal standard for mass spectrometry-based quantification techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility lies in its chemical similarity to endogenous dicarboxylic acid esters and other metabolites, while its mass difference allows for clear differentiation from the non-labeled analytes of interest.

The primary application of this compound is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of quantitative results.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma). These are general procedures and must be optimized and validated for each specific application.

Protocol for Quantitative Analysis using GC-MS

This protocol describes the quantification of a hypothetical target analyte, "Analyte X," in human plasma using this compound as an internal standard.

a. Materials and Reagents

-

Human plasma (K2-EDTA)

-

Analyte X standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (LC-MS grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Nitrogen gas

b. Sample Preparation

-

Thawing and Spiking: Thaw plasma samples on ice. In a 2 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentration).

-

Protein Precipitation and Liquid-Liquid Extraction: Add 400 µL of cold methanol to the plasma sample to precipitate proteins. Vortex for 30 seconds. Add 1 mL of MTBE, vortex for 1 minute, and then add 250 µL of water and vortex for 30 seconds.

-

Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully transfer the upper organic layer (MTBE) to a new glass tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

-

Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

c. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp to 150°C at 10°C/min

-

Ramp to 300°C at 20°C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte X-TMS derivative: (Select 2-3 characteristic ions)

-

This compound-TMS derivative: (Select 2-3 characteristic ions)

-

d. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Analyte X into a blank plasma matrix. Process these standards alongside the unknown samples using the same procedure.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of Analyte X to this compound against the concentration of Analyte X. Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Quantitative Analysis using LC-MS

This protocol outlines the quantification of a hypothetical polar "Analyte Y" in cell culture media using this compound as an internal standard.

a. Materials and Reagents

-

Cell culture medium

-

Analyte Y standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

b. Sample Preparation

-

Sample Collection and Spiking: Collect 100 µL of cell culture medium. Add 10 µL of this compound working solution.

-

Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins.

-

Final Preparation: Transfer the supernatant to an LC-MS vial for analysis.

c. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-